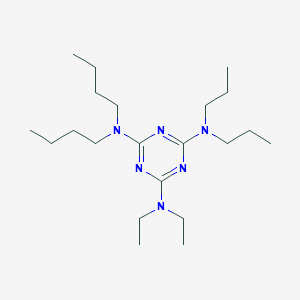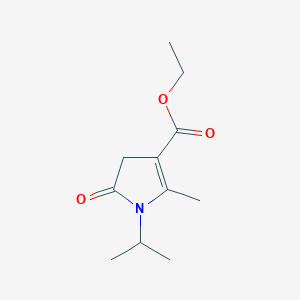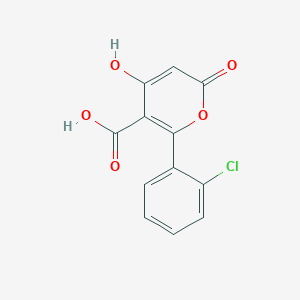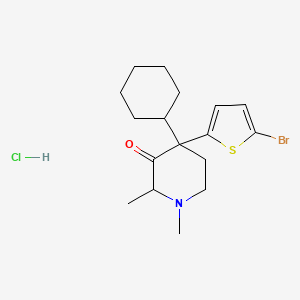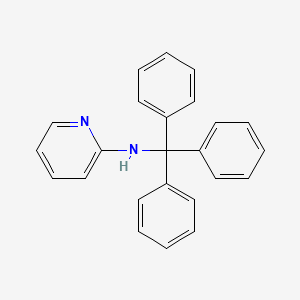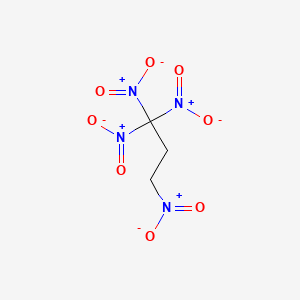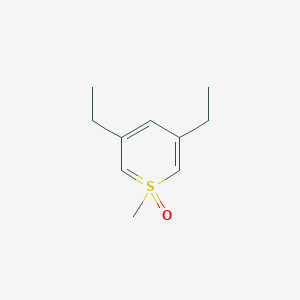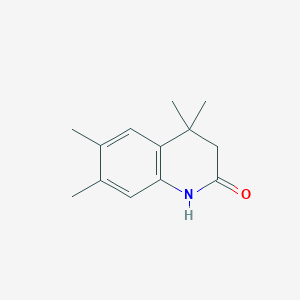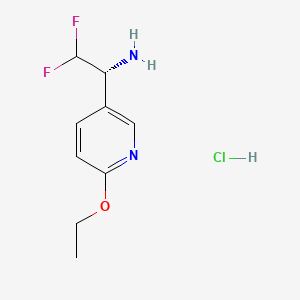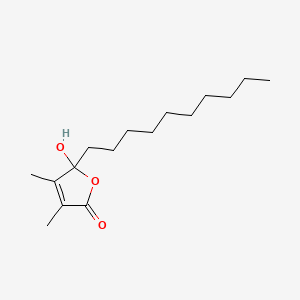
5-Decyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-decyl-5-hydroxy-3,4-dimethyl-furan-2-one is a chemical compound that belongs to the class of furanones Furanones are heterocyclic organic compounds containing a furan ring with various substituents This particular compound is characterized by the presence of a decyl group, a hydroxy group, and two methyl groups attached to the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-decyl-5-hydroxy-3,4-dimethyl-furan-2-one can be achieved through several methods. One common approach involves the cyclocondensation of 2-oxocarboxylic acids with 2-aminopropionic acids in an aqueous medium . Another method is based on the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .
Industrial Production Methods
Industrial production of 5-decyl-5-hydroxy-3,4-dimethyl-furan-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
5-decyl-5-hydroxy-3,4-dimethyl-furan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5-decyl-5-hydroxy-3,4-dimethyl-furan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-decyl-5-hydroxy-3,4-dimethyl-furan-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to arrest the cell cycle at the S and G2/M phases in Candida albicans, indicating its potential as an anti-infective agent . The compound may also interact with various enzymes and receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its aroma and flavor properties, commonly found in fruits like strawberries.
2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF): Another flavor compound with similar structural features.
Uniqueness
5-decyl-5-hydroxy-3,4-dimethyl-furan-2-one is unique due to the presence of the decyl group, which imparts distinct chemical and physical properties compared to other furanones
Propiedades
Número CAS |
71190-95-9 |
|---|---|
Fórmula molecular |
C16H28O3 |
Peso molecular |
268.39 g/mol |
Nombre IUPAC |
5-decyl-5-hydroxy-3,4-dimethylfuran-2-one |
InChI |
InChI=1S/C16H28O3/c1-4-5-6-7-8-9-10-11-12-16(18)14(3)13(2)15(17)19-16/h18H,4-12H2,1-3H3 |
Clave InChI |
IXBIIICEZWHXKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1(C(=C(C(=O)O1)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



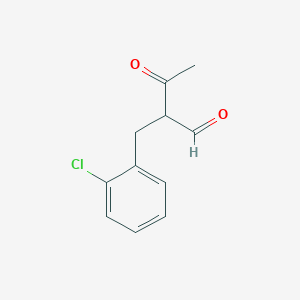
![tert-butyl (3S)-3-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamoyl)pyrrolidine-1-carboxylate](/img/structure/B14005867.png)

